6-Hydroxy Nicorandil-d4
Description
6-Hydroxy Nicorandil-d4 is a deuterium-labeled analog of 6-Hydroxy Nicorandil (CAS: 113743-17-2), a key metabolite of Nicorandil, a clinically used antianginal agent. Nicorandil itself acts via dual mechanisms: opening mitochondrial ATP-sensitive potassium channels (preconditioning the myocardium) and exerting nitrate-like vasodilation . The deuterated form, this compound, is primarily employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to enhance analytical precision when quantifying Nicorandil and its metabolites in pharmacokinetic studies . Its structure incorporates four deuterium atoms, typically replacing hydrogens at metabolically stable positions, ensuring minimal isotopic interference while improving detection reliability .
Properties
Molecular Formula |
C₈H₅D₄N₃O₅ |
|---|---|
Molecular Weight |
231.2 |
Synonyms |
1,6-Dihydro-N-[2-(nitrooxy)ethyl]-6-oxo-3-pyridinecarboxamide-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes critical distinctions between 6-Hydroxy Nicorandil-d4 and related compounds:
Analytical and Clinical Relevance
- This compound: Critical for validating analytical methods, as deuterated standards minimize matrix effects in mass spectrometry. Its use ensures accurate quantification of the non-deuterated metabolite in plasma or urine, supporting drug monitoring and metabolite profiling .
- Nicorandil-d4 : Serves as a reference for parent drug quantification. Studies highlight its stability under physiological conditions, making it indispensable for long-term pharmacokinetic analyses .
- 6-Hydroxy Nicorandil : As a primary metabolite, its levels correlate with Nicorandil’s efficacy and safety. Preclinical data suggest it retains partial vasodilatory activity but with reduced potency compared to the parent drug .
- Nicorandil N-Oxide : Reflects hepatic oxidation pathways. While less abundant than 6-Hydroxy Nicorandil, its formation may indicate oxidative stress in cardiovascular patients .
Research Findings
- Metabolic Stability : Deuterated compounds like this compound exhibit prolonged detection windows in LC-MS, attributed to reduced metabolic degradation rates .
- Therapeutic Monitoring : Clinical studies utilizing this compound have improved the sensitivity of Nicorandil assays, enabling precise dose-response evaluations in angina patients .
- Comparative Bioavailability: Non-deuterated 6-Hydroxy Nicorandil shows rapid renal clearance, whereas its deuterated counterpart remains detectable at lower concentrations, aiding low-abundance metabolite studies .
Q & A
Q. What is the role of 6-Hydroxy Nicorandil-d4 in analytical method development for Nicorandil quantification?
this compound is a deuterated internal standard used in GC- or LC-MS to quantify Nicorandil and its metabolites. It corrects for variability in sample preparation and instrument response, ensuring precision. For example, deuterated analogs like Nicorandil-d4 exhibit nearly identical chromatographic behavior to the parent compound but are distinguishable via mass shifts (e.g., +4 Da) .
Methodological Answer:
- Sample Preparation : Spike this compound into biological matrices (e.g., plasma) before extraction to normalize recovery rates.
- Instrumentation : Use MRM (Multiple Reaction Monitoring) in LC-MS/MS to differentiate isotopic peaks (e.g., m/z 289 → 227 for Nicorandil vs. m/z 293 → 231 for the deuterated form) .
Q. How does the synthesis of this compound ensure isotopic purity for research applications?
Deuterium labeling at specific positions (e.g., aromatic ring or hydroxyl group) minimizes isotopic interference. Synthesis typically involves hydrogen-deuterium exchange under controlled conditions (e.g., acidic D₂O), validated via NMR and high-resolution MS to confirm ≥98% isotopic purity .
Methodological Answer:
Q. How is this compound distinguished from its non-deuterated counterpart in pharmacokinetic studies?
Deuterated forms are chromatographically co-eluted but resolved via mass spectrometry. For instance, Nicorandil-d4 and its hydroxylated metabolite exhibit a +4 Da shift in precursor and product ions, enabling selective quantification in complex matrices like urine or liver microsomes .
Advanced Research Questions
Q. What experimental strategies validate the use of this compound in metabolite profiling studies?
Q. How can researchers address discrepancies in Nicorandil quantification when using this compound across laboratories?
Q. What isotopic effects might influence the behavior of this compound in in vitro assays?
Deuterium can alter bond dissociation energies, potentially affecting enzymatic kinetics. For example, CYP-mediated hydroxylation rates may differ slightly between Nicorandil and its deuterated metabolite. Control experiments with non-deuterated standards are critical to quantify such effects .
Methodological Answer:
Q. How is this compound utilized in tracing metabolic stability and drug-drug interaction (DDI) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
